molecular formula C14H21NO B5441623 2-(2,4-dimethylphenyl)-N-isobutylacetamide

2-(2,4-dimethylphenyl)-N-isobutylacetamide

Cat. No. B5441623
M. Wt: 219.32 g/mol
InChI Key: UEZYRVQTYOKZQJ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-isobutylacetamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as an analgesic and anti-inflammatory agent. DMBA belongs to the class of amides and is commonly synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine followed by acetylation of the resulting compound.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutylacetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. 2-(2,4-dimethylphenyl)-N-isobutylacetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, 2-(2,4-dimethylphenyl)-N-isobutylacetamide increases the levels of endocannabinoids in the body, which are known to possess analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-isobutylacetamide has been shown to produce a range of biochemical and physiological effects in animal models. Studies have demonstrated that 2-(2,4-dimethylphenyl)-N-isobutylacetamide increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body, which are known to possess analgesic and anti-inflammatory properties. 2-(2,4-dimethylphenyl)-N-isobutylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which play a key role in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenyl)-N-isobutylacetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new painkillers and anti-inflammatory drugs. However, 2-(2,4-dimethylphenyl)-N-isobutylacetamide also has some limitations for lab experiments. For example, 2-(2,4-dimethylphenyl)-N-isobutylacetamide is a synthetic compound that is not found naturally in the body, which may limit its applicability in clinical settings. Additionally, the exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutylacetamide is not fully understood, which may complicate its development as a therapeutic agent.

Future Directions

Despite the limitations, 2-(2,4-dimethylphenyl)-N-isobutylacetamide has significant potential for future research. One possible future direction is the development of new 2-(2,4-dimethylphenyl)-N-isobutylacetamide derivatives that possess improved pharmacokinetic properties and greater selectivity for the endocannabinoid system. Another possible direction is the investigation of the potential use of 2-(2,4-dimethylphenyl)-N-isobutylacetamide in the treatment of other conditions, such as neuropathic pain and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutylacetamide and its potential as a therapeutic agent.
Conclusion
In conclusion, 2-(2,4-dimethylphenyl)-N-isobutylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use as an analgesic and anti-inflammatory agent. 2-(2,4-dimethylphenyl)-N-isobutylacetamide is commonly synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine followed by acetylation of the resulting compound. 2-(2,4-dimethylphenyl)-N-isobutylacetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent, with studies demonstrating its ability to reduce pain and inflammation in animal models. The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutylacetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. 2-(2,4-dimethylphenyl)-N-isobutylacetamide has significant potential for future research, including the development of new derivatives and investigation of its potential use in the treatment of other conditions.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-isobutylacetamide involves a multistep process that starts with the reaction of 2,4-dimethylbenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting compound is then acetylated using acetic anhydride and a catalyst such as pyridine to obtain 2-(2,4-dimethylphenyl)-N-isobutylacetamide. The purity of 2-(2,4-dimethylphenyl)-N-isobutylacetamide can be improved through recrystallization using a suitable solvent such as ethanol.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-isobutylacetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that 2-(2,4-dimethylphenyl)-N-isobutylacetamide exhibits potent analgesic effects in animal models of pain, including thermal and mechanical nociception. 2-(2,4-dimethylphenyl)-N-isobutylacetamide has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of acute and chronic inflammation.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)9-15-14(16)8-13-6-5-11(3)7-12(13)4/h5-7,10H,8-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZYRVQTYOKZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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